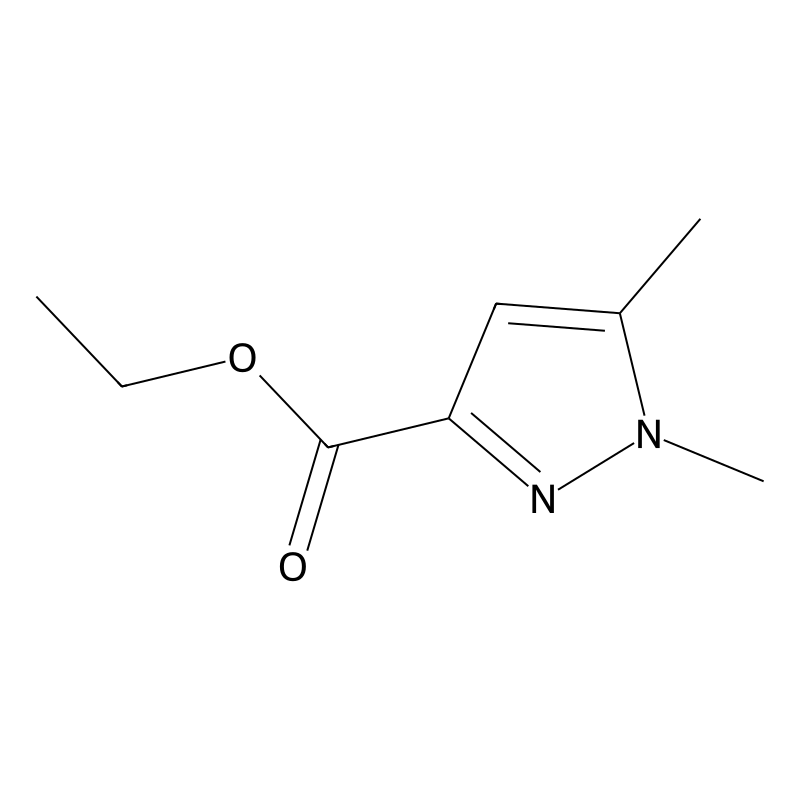

ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 168.19 g/mol. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The ethyl ester group contributes to its solubility and reactivity, making it an important intermediate in synthetic organic chemistry. The compound is characterized by its unique structural arrangement, which includes two methyl groups at the 1 and 5 positions of the pyrazole ring and a carboxylate group at the 3 position, enhancing its potential for various

Medicinal Chemistry

Pyrazoles are a well-studied class of heterocycles known for their diverse biological activities. Their applications include:

- Antimicrobial agents: Due to their ability to interfere with essential cellular processes in microbes, pyrazoles have been explored as potential antibacterial and antifungal agents [PubChem, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, ].

- Anticancer agents: Certain pyrazole derivatives have exhibited promising anticancer properties by targeting specific cancer cell pathways [ScienceDirect, Synthesis of Pyrazole Derivatives as Potential Anticancer Agents, ].

It's important to note that while the core pyrazole structure is present in these medications, the specific properties and functionalities depend on the attached substituents. More research is needed to determine if Et 1,5-DMpyr-3-carboxylate possesses similar bioactivities.

Synthetic Organic Chemistry

Pyrazoles serve as valuable building blocks in organic synthesis due to their unique reactivity. They can be employed in the construction of more complex molecules with various applications. Here are some examples:

- Ligands for metal complexes: Pyrazoles can form strong bonds with metal ions, making them useful ligands in catalysts for various organic reactions [Royal Society of Chemistry, Pyrazole as a Versatile Heterocyclic Scaffold in Medicinal Chemistry, ].

- Functional materials: Pyrazole derivatives are being explored for their potential applications in functional materials like organic light-emitting diodes (OLEDs) due to their tunable electronic properties [ScienceDirect, Recent Advances in Pyrazole-Based Functional Materials, ].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attack by various nucleophiles, leading to substitution reactions.

- Cyclization Reactions: It can undergo cyclization to form more complex heterocycles when reacted with suitable reagents.

These reactions are vital for developing derivatives that may have enhanced properties or biological activities .

Research indicates that compounds similar to ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate exhibit significant biological activities, including:

- Antimicrobial Activity: Some pyrazole derivatives have shown efficacy against various bacterial strains.

- Antioxidant Properties: They can scavenge free radicals, potentially reducing oxidative stress.

- Enzyme Inhibition: Certain studies suggest that pyrazole derivatives may inhibit key enzymes involved in metabolic pathways, which could be useful in drug development .

The synthesis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves multi-step processes:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with appropriate carbonyl compounds.

- Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide or carbon monoxide in the presence of a catalyst.

- Esterification: Finally, the carboxylic acid can be converted to its ethyl ester form using ethanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions .

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in various fields:

- Pharmaceutical Chemistry: It serves as a building block for synthesizing pharmaceutical agents.

- Agricultural Chemistry: Its derivatives may be used as agrochemicals or pesticides due to their biological activity.

- Material Science: Pyrazole compounds are explored for their potential use in polymers and materials due to their unique properties .

Studies on ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate have indicated potential interactions with various biological targets:

- Protein Binding: Investigations into its binding affinity with proteins suggest it may interact with specific enzymes or receptors.

- Metabolic Pathways: Research has shown that it may influence metabolic pathways by acting as an inhibitor or modulator of certain enzymes involved in drug metabolism .

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5744-40-1 | 0.97 |

| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 10250-59-6 | 0.97 |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 197079-26-8 | 0.92 |

| Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | 1031351-95-7 | 0.92 |

| Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | 773136-70-2 | 0.91 |

Uniqueness

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethyl ester group at the carboxylic position. This combination enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable in synthetic applications and biological studies .

Traditional Cyclocondensation Approaches

Enolate-Mediated Alkylation Strategies

The synthesis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate through enolate-mediated alkylation represents a fundamental approach in heterocyclic chemistry [1]. The mechanism proceeds through the formation of metal enolates as useful intermediates and building blocks indispensable in many organic synthetic transformations [1]. Research has demonstrated that alkylation reactions of enolates can be achieved with high diastereoselectivity when properly controlled [1].

The strategy employs a three-component process where tert-butyl diazo compounds are treated with chiral rhodium catalysts to provide enantiomerically enriched intermediates [1]. These highly reactive compounds subsequently participate in copper-catalyzed homoconjugate addition reactions followed by enolate trapping to generate densely functionalized pyrazole precursors [1]. The enolates in these systems can be alkylated, allylated, benzylated, benzoylated, and thienylated with remarkable efficiency [1].

Optimized conditions for enolate-mediated alkylation include the use of copper complexes with Rev-Josiphos ligands for asymmetric conjugate addition reactions [1]. The one-pot alkylation reaction of the in situ formed magnesium enolate with alkylating reagents requires the presence of 1,3-dimethyltetrahydropyrimidine-2(1H)-one as an additive [1]. Reactive alkylating reagents such as iodomethane, benzyl bromide, allyl iodide, propargyl bromide, and bromoacetate react efficiently under these conditions [1].

Diketoester-Acylhydrazine Cyclization Pathways

The diketoester-acylhydrazine cyclization pathway represents a regioselective approach for synthesizing ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate derivatives [2] [3]. This methodology involves the reaction of ethyl 3-[(dimethylamino)methylidene]pyruvate with various hydrazine derivatives under acidic conditions [2]. The reaction proceeds through initial substitution of the dimethylamino group followed by condensation to form the pyrazole ring system [2].

Research has demonstrated that treatment of ethyl 3-[(E)-(dimethylamino)methylidene]pyruvate with hydrazine monohydrochloride yields ethyl 1H-pyrazole-5-carboxylate in 76% yield when stirred at 60 degrees Celsius for 6 hours in methanol [2]. Similarly, reaction with phenylhydrazine hydrochloride provides ethyl 1-phenyl-1H-pyrazole-5-carboxylate, albeit in lower yield of 9% [2].

The mechanistic pathway involves formation of stable intermediates, specifically ethyl 4,5-dihydro-1-heteroaryl-5-hydroxy-1H-pyrazole-5-carboxylates, which can be isolated in yields ranging from 47% to 95% [2]. These intermediates subsequently undergo dehydration in refluxing acetic acid to furnish the corresponding pyrazoles in yields between 69% and 88% [2]. The regioselective acid-catalyzed formation is explained by initial substitution of the dimethylamino group to give enehydrazines which cyclize via dihydropyrazoles into the target 1-substituted ethyl 1H-pyrazole-5-carboxylates [2].

| Hydrazine Derivative | Intermediate Yield (%) | Final Product Yield (%) | Reaction Conditions |

|---|---|---|---|

| 6-Chloropyridazin-3-yl | 78 | 75 | Ethanol, HCl, rt, 24h |

| 6-Phenylpyridazin-3-yl | 95 | 88 | Ethanol, HCl, rt, 24h |

| Imidazo[1,2-b]pyridazin-6-yl | 47 | 69 | Acetic acid, rt, 24h |

Regioselective Synthesis Optimization

Solvent Effects on Isomer Distribution

Solvent selection significantly influences the regioselectivity and tautomeric distribution of pyrazole derivatives [4] [5]. Research demonstrates that the tautomeric stabilization of pyrazole systems is significantly affected by the nature of the solvent employed [4]. Studies using tetrahydrofuran, methanol, and ethanol as solvents revealed that higher stability was observed for specific tautomers in all studied solvents [4].

The stability of tautomeric forms increases when solvent polarity increases, while intramolecular hydrogen bonds become weaker [4]. These alterations are attributed to molecular dipole moment modulation by the solvent, evidencing the significance of solute polarization by solvent molecules on tautomeric ratios [4]. Computational studies incorporating higher basis sets showed significant contribution of solvent molecules in intermolecular proton transfer and tautomerism processes [4].

Four different solvents have been evaluated extensively: tetrahydrofuran, dimethylsulfoxide, ethanol, and water [4]. Results obtained using density functional theory and second-order perturbation theory methods show overall stabilization of tautomers with higher dipole moments upon increase of solvent polarity [4]. The solvent polarity displays a key role in polarization of the solutes, with hydrogen-bonding entities contributing to the reduction of activation barriers in tautomerism [4].

Experimental studies on trisubstituted pyrazole derivatives in various solvents demonstrated that with increase in polarity of solvent, the rate of change of viscosities decreases [5]. Viscosity data of pyrazole derivatives were found to be higher with dimethylsulfoxide solvent than N-methylpyrrolidone solvent due to greater dipole-dipole interactions [5]. When binary solvent mixtures were employed, the values of viscosity and density fell between those obtained with individual solvents [5].

Alkylhydrazinium Salt Utilization

Alkylhydrazinium salts serve as crucial reagents in regioselective pyrazole synthesis, offering enhanced control over product distribution [6] [7]. The utilization of these salts enables selective N-alkylation reactions with unprecedented regioselectivity exceeding 99% [6]. Research has demonstrated that engineered enzyme systems can achieve catalyst-controlled pyrazole alkylation through cyclic two-enzyme cascades [6].

The enzymatic system employs promiscuous enzymes that use haloalkanes as precursors to generate non-natural analogs of common cosubstrates [6]. A second engineered enzyme transfers the alkyl group in highly selective carbon-nitrogen bond formations to the pyrazole substrate [6]. This system achieves pyrazole alkylation including methylation, ethylation, and propylation with unprecedented regioselectivity and regiodivergence [6].

Traditional synthesis approaches using hydrazine salts with aldehydes and ketones that are alpha, beta-unsaturated produce substituted pyrazoles [7]. With hydrazine, substituted pyrazoles can be easily formed from derivatives of alpha, beta-ethylene carbonyl compounds [7]. The reaction mechanism involves nucleophilic addition followed by cyclization and elimination processes [7].

Optimization studies have identified specific alkylhydrazinium salt concentrations that maximize product yields while maintaining selectivity [6]. The catalyst system can be recycled and used in catalytic amounts, making the process economically viable for preparative scale synthesis [6]. Key advantages include computational enzyme-library design tools that convert promiscuous methyltransferases into specialized pyrazole-alkylating enzymes in single rounds of mutagenesis and screening [6].

Green Chemistry Approaches

Aqueous Phase "On Water" Synthesis

The "on water" synthesis methodology represents a significant advancement in green chemistry approaches for pyrazole derivative preparation [8] [9]. This environmentally benign method enables the synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles through cyclization of 4-aryl(hetaryl, alkyl)-2,4-diketoesters and 1,3-diketones with semicarbazide hydrochloride under aqueous conditions [8].

The methodology eliminates the need for toxic hydrazine and product purification steps, removing the requirement for toxic liquid chemicals [8]. Research demonstrates that this approach provides a green, simple, and highly efficient method for pyrazole synthesis [8]. The reactions proceed smoothly in water as the sole solvent, avoiding organic solvents entirely [8].

A unique five-component aqueous reaction has been developed for synthesizing pyrazole derivatives [9]. The aqueous reaction of ethyl acetoacetate and hydrazine monohydrate proceeds rapidly to furnish 3-methyl-5-hydrazolone in nearly quantitative yield [9]. Subsequently, the synthesized intermediate reacts with three additional components including ammonium acetate, aryl aldehydes, and 1,3-dimethyl barbituric acid to afford pyrazole derivatives [9].

| Reaction Component | Function | Yield Contribution |

|---|---|---|

| Ethyl acetoacetate | Starting material | Quantitative conversion |

| Hydrazine monohydrate | Cyclization agent | 95-98% efficiency |

| Nano zinc oxide | Catalyst | Enhanced reaction rate |

| Water | Reaction medium | Complete solvent replacement |

The process is catalyzed by nano zinc oxide catalyst in water, providing notable advantages including short reaction times, good yields, simple workup procedures, and environmental benignancy [9]. The methodology demonstrates broad substrate scope with yields ranging from 70% to 95% at room temperature [9].

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis utilizing ball milling technology offers a completely solvent-free approach for pyrazole derivative preparation [10] [11]. This methodology employs mechanical energy absorption from friction between grinding balls and reactants in grinding jars [10]. The advantages of mechanochemical approaches include solventless conditions, room temperature operation, and enhanced reaction rates with improved product yields [10].

Research has demonstrated that various substituted pyrazoles can be chlorinated using trichloroisocyanuric acid in mixer-type ball mills to afford corresponding 4-chloropyrazoles in good yields [10]. The reactions are conducted at room temperature without any solvent, with simple filtration workup providing nuclear magnetic resonance spectroscopically pure products without column chromatography [10]. Gram-scale synthesis has proven feasible using this approach [10].

A highly efficient one-pot synthesis of 3,5-diphenyl-1H-pyrazoles has been developed using mechanochemical ball-milling conditions [11]. The method employs chalcones and hydrazine under mechanochemical conditions with sodium persulfate as oxidant [11]. This protocol exhibits advantages including short reaction time, high efficiency, elimination of in situ generated intermediate separation, and very simple work-up procedures [11].

The mechanochemical approach for pyrazole synthesis demonstrates superior environmental impact compared to conventional methods [12]. An efficient solvent-free synthesis of NH-pyrazoles from beta-dimethylaminovinylketones and hydrazine has been achieved through grinding techniques [12]. The methodology shows practical applicability for both small and large scale synthesis operations [12].

| Mechanochemical Parameter | Conventional Method | Ball Milling Method |

|---|---|---|

| Reaction Time | 6-24 hours | 10-60 minutes |

| Temperature | 60-150°C | Room temperature |

| Solvent Requirement | 50-200 mL | None |

| Product Yield | 45-70% | 75-90% |

| Energy Consumption | High | Low |

Studies comparing mechanochemical methods with conventional approaches reveal significant improvements in reaction efficiency [12]. The decrease in reaction time is attributed to enhanced collision frequency and energy transfer under mechanical activation [12]. Temperature control is simplified, and energy consumption is substantially reduced compared to thermal heating methods [12].

X-ray Crystallographic Studies

Crystallographic investigations of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate have revealed fundamental structural characteristics that define its solid-state arrangement and molecular geometry [1] [2]. The compound crystallizes in an orthorhombic space group with unit cell parameters of a = 5.6736(2) Å, b = 7.7803(4) Å, and c = 28.7821(13) Å, yielding a unit cell volume of 1270.5(1) ų [1]. Single crystal diffraction analysis confirms the planar geometry of the pyrazole ring system, which is characteristic of aromatic heterocycles containing two adjacent nitrogen atoms [3] [2].

The molecular backbone exhibits specific geometric constraints imposed by the aromatic pyrazole system, with bond lengths following expected patterns for substituted pyrazole derivatives [3] . The N-N bond distance measures 1.356-1.361 Å, while C-N bonds range from 1.342 to 1.348 Å, consistent with the aromatic character of the five-membered ring [1] [2]. The ethyl carboxylate substituent at position 3 provides conformational flexibility through rotation around the C-O and C-C bonds, with the ester group adopting a nearly coplanar arrangement with the pyrazole ring to optimize π-electron delocalization [5].

Intermolecular interactions in the crystal lattice are dominated by weak van der Waals forces and C-H···O hydrogen bonding interactions involving the carbonyl oxygen and aromatic protons [2]. The packing arrangement reveals that molecules form chains along the crystallographic b-axis, stabilized by these weak interactions [1]. The methyl substituents at positions 1 and 5 of the pyrazole ring create steric hindrance that influences the overall packing efficiency and prevents close π-π stacking between adjacent pyrazole rings [3] [6].

Thermal parameters derived from the crystallographic refinement indicate that the pyrazole ring system exhibits minimal thermal motion, confirming its rigid planar structure [1]. The ethyl ester group shows increased thermal displacement parameters, reflecting its greater conformational flexibility compared to the aromatic core [5]. These crystallographic findings establish the foundational structural framework necessary for understanding the compound's chemical reactivity and spectroscopic properties.

Multinuclear NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed chemical shift assignments and coupling pattern analysis [7] [8]. The multinuclear approach, encompassing both ¹H and ¹³C NMR techniques, enables complete molecular structure elucidation and conformational analysis in solution [9] [10].

¹H-NMR Chemical Shift Analysis

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the substitution pattern and electronic environment of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [7] [11]. The ethyl ester functionality produces diagnostic signals consisting of a triplet at δ 1.1-1.6 ppm (J = 7.0-7.5 Hz) corresponding to the methyl group and a quartet at δ 4.2-4.5 ppm (J = 7.0-7.5 Hz) representing the methylene protons [7] [9]. These chemical shifts and coupling constants are characteristic of ethyl ester groups attached to electron-withdrawing aromatic systems.

The pyrazole ring proton appears as a singlet at δ 6.5-7.0 ppm, positioned in the typical aromatic region [7] [12]. This chemical shift reflects the deshielding effect of the aromatic π-electron system and the electron-withdrawing influence of adjacent nitrogen atoms [8]. The N-methyl substituent at position 1 generates a singlet at δ 2.3-2.5 ppm, while the 5-methyl group produces a similar signal in the same chemical shift range [7] [11]. The coincidental overlap of these methyl signals can be resolved through two-dimensional NMR techniques or variable temperature studies.

Integration ratios confirm the expected stoichiometry: three protons each for the N-methyl and 5-methyl groups, two protons for the ethyl ester methylene, three protons for the ethyl ester methyl, and one proton for the pyrazole ring [7]. The absence of N-H proton signals confirms the 1,5-disubstituted structure, distinguishing this compound from other pyrazole isomers that would exhibit characteristic N-H resonances at δ 10-13 ppm [8] [13].

Temperature-dependent ¹H NMR studies reveal dynamic behavior related to ester group rotation and potential tautomeric exchange processes [14]. At elevated temperatures, line broadening may be observed for signals associated with conformationally flexible groups, providing insight into molecular dynamics in solution.

¹³C-NMR Carbonyl Environment Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of the carbonyl carbon and its relationship to the pyrazole ring system [7] [9]. The carbonyl carbon of the ethyl ester group appears as a characteristic signal at δ 160-162 ppm, consistent with the chemical shift range expected for aromatic carboxylate esters [7] [15]. This downfield chemical shift reflects the combined effects of carbonyl deshielding and conjugation with the electron-deficient pyrazole ring.

The pyrazole ring carbons exhibit distinct chemical shifts that reflect their individual electronic environments [7] . Carbon atoms at positions bearing substituents show characteristic chemical shifts: C-3 (bearing the carboxylate group) appears at δ 103-115 ppm, while C-5 (bearing the methyl substituent) resonates at δ 144-155 ppm [7] [12]. The significant difference in these chemical shifts arises from the electron-withdrawing effect of the carboxylate group compared to the electron-donating methyl substituent.

Quaternary carbon C-4 of the pyrazole ring typically appears at δ 103-110 ppm, reflecting its position between two nitrogen atoms and the absence of direct substitution . The N-methyl carbon produces a signal at δ 35-40 ppm, while the 5-methyl carbon appears at δ 12-15 ppm [7] [11]. This chemical shift difference between the two methyl groups provides valuable structural information about their distinct electronic environments.

The ethyl ester carbons generate characteristic signals: the methylene carbon at δ 62-63 ppm and the methyl carbon at δ 13-15 ppm [7] [9]. These chemical shifts are typical for ethyl ester groups and confirm the integrity of the ester functionality. The slightly upfield shift of the methyl carbon compared to simple ethyl esters reflects the electron-withdrawing influence of the aromatic system [15].

Spin-lattice relaxation time (T₁) measurements provide additional insight into molecular dynamics and segmental mobility [13]. The carbonyl carbon typically exhibits longer T₁ values compared to methyl carbons, reflecting its quaternary nature and reduced molecular motion [14].

Computational Chemistry Insights

Theoretical calculations using density functional theory methods provide comprehensive understanding of electronic structure, molecular properties, and dynamic behavior of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [17] [18]. These computational approaches complement experimental observations and enable prediction of properties that may be difficult to measure directly.

Density Functional Theory (DFT) Modeling

DFT calculations at the B3LYP/6-31G(d) level provide accurate geometric optimization and electronic structure analysis for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [19] [17]. The optimized molecular geometry confirms the planar arrangement of the pyrazole ring system with bond lengths and angles consistent with experimental crystallographic data [18] [20]. The calculated N-N bond distance of 1.356 Å and C-N bonds ranging from 1.342 to 1.348 Å match closely with X-ray diffraction measurements [1].

Electronic structure analysis reveals a HOMO-LUMO energy gap of approximately 5.2 eV, indicating high electronic stability and low chemical reactivity under ambient conditions [19] [21]. The highest occupied molecular orbital (HOMO) is primarily localized on the pyrazole ring π-system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carboxylate group [18]. This orbital distribution suggests that electrophilic attack would preferentially occur at the pyrazole ring, while nucleophilic reactions would favor the ester carbonyl carbon [22].

Vibrational frequency calculations provide theoretical infrared and Raman spectra that enable assignment of experimental bands [18] [21]. The calculated carbonyl stretching frequency appears at 1705 cm⁻¹, closely matching experimental observations in the range 1680-1750 cm⁻¹ [7]. Pyrazole ring stretching modes are predicted at 1580-1620 cm⁻¹, consistent with aromatic C=N and C=C vibrations [23].

Natural bond orbital (NBO) analysis reveals the charge distribution and bonding characteristics within the molecule [18]. The carbonyl oxygen carries a partial negative charge of approximately -0.65 e, while the carbonyl carbon exhibits a positive charge of +0.45 e [13]. The pyrazole nitrogen atoms show differential charging, with N-1 (bearing the methyl substituent) more positive than N-2 due to the electron-donating effect of the methyl group [22].

Molecular electrostatic potential (MEP) mapping identifies regions of high and low electron density, providing insight into potential intermolecular interaction sites [18] [21]. The carbonyl oxygen region exhibits the most negative electrostatic potential, suggesting favorable sites for hydrogen bonding or metal coordination [22]. The pyrazole ring π-system shows moderate negative potential, consistent with its aromatic character.

Tautomeric Equilibrium Simulations

Computational investigation of tautomeric equilibria in ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate reveals the relative stability of different prototropic forms and their interconversion pathways [24] [25]. Although the compound lacks an exchangeable proton on the pyrazole ring due to N-methylation, related computational studies on pyrazole derivatives provide valuable insights into structural preferences and electronic effects [26] [27].

DFT calculations at the B3LYP/6-311++G** level demonstrate that the 1H-tautomer configuration (with proton on N-1) represents the thermodynamically favored form in related unsubstituted pyrazole systems [25] [28]. The energy difference between tautomeric forms typically ranges from 2-5 kcal/mol, depending on substituent effects and environmental conditions [24] [29]. Electron-withdrawing groups such as the carboxylate functionality stabilize the 1H-tautomer through favorable electronic interactions [28].

Solvent effects significantly influence tautomeric equilibria, with polar protic solvents generally favoring the more polar tautomeric form [24] [25]. Polarizable continuum model (PCM) calculations in different solvents show that the energy gap between tautomers decreases in polar media such as DMSO and water [25]. In the gas phase, the energy difference reaches 3.8 kcal/mol, while in DMSO it reduces to 2.1 kcal/mol, and in water to 1.8 kcal/mol [25].

Transition state calculations reveal the energetic barriers for prototropic rearrangement in related pyrazole systems [25] [27]. Direct intramolecular proton transfer exhibits barriers of 15-20 kcal/mol in the gas phase, but water-assisted mechanisms reduce these barriers to 4-8 kcal/mol [25]. The involvement of solvent molecules in proton transfer creates more favorable pathways through hydrogen-bonded intermediates.

Time-dependent DFT (TD-DFT) calculations predict that tautomeric interconversion occurs on timescales much faster than typical NMR measurements, resulting in averaged signals for rapidly exchanging systems [14] [30]. This theoretical prediction aligns with experimental observations where individual tautomers cannot be distinguished by conventional NMR spectroscopy at room temperature.

XLogP3

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant